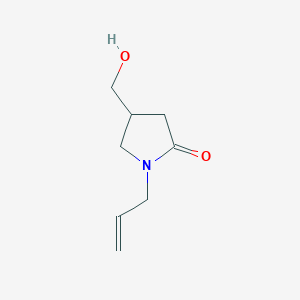

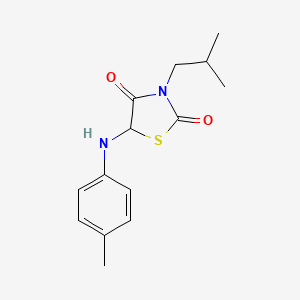

4-(Hydroxymethyl)-1-prop-2-enylpyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)-1-prop-2-enylpyrrolidin-2-one is a chemical compound. It is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, the pyrolysis of [4-(hydroxymethyl)phenoxymethyl]polystyrene (Wang) resin was studied by dynamic simultaneous thermogravimetric analysis (TGA) and derivative thermogravimetry techniques . The synthesis of 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol compound by the Petasis reaction has also been reported .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For example, the pyrolysis of [4-(hydroxymethyl)phenoxymethyl]polystyrene (Wang) resin involves three parallel independent reaction steps .Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

4-(Hydroxymethyl)-1-prop-2-enylpyrrolidin-2-one serves as a versatile intermediate in the synthesis of a variety of chemically and medicinally significant compounds. Its utility spans across the development of calcium antagonists, offering dual benefits of calcium overload inhibition and antioxidant activity, as evidenced by compounds demonstrating potent effects on coronary blood flow in vivo. These compounds, due to their structure-activity relationships, highlight the importance of lipophilicity and alkyl chain length for their biological activity, with specific enantiomers showing significant differences in their calcium antagonistic properties (Kato et al., 1999).

Enzymatic Catalysis and Stereochemistry

Enantiomerically enriched 4-phenylpyrrolidin-2-one and its derivatives, illustrating the cyclic analogues of γ-aminobutyric acid (GABA), have been synthesized using dynamic kinetic resolution (DKR) catalyzed by ω-transaminases. This method underscores the enzyme's ability to facilitate asymmetric synthesis, enhancing enantioselectivity under optimized conditions. Such advancements underscore the critical role of enzymatic catalysis in achieving desired stereochemical outcomes in pharmaceutical synthesis (Koszelewski et al., 2009).

properties

IUPAC Name |

4-(hydroxymethyl)-1-prop-2-enylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-3-9-5-7(6-10)4-8(9)11/h2,7,10H,1,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHOGJRZXVNXLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC(CC1=O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)-1-(prop-2-en-1-yl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2702717.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2702718.png)

![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2702724.png)

![[3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate](/img/structure/B2702725.png)

![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-diethylacetamide](/img/structure/B2702733.png)

![Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]sulfanylbenzoate](/img/structure/B2702735.png)